
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid is a complex organic compound that combines a cyclohexane ring with a phenylsulfanyl group and a diethylaminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the formation of the cyclohexane ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with a cyclohexane derivative. The diethylaminoethyl ester is then attached via esterification, using diethylaminoethanol and a carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The diethylaminoethyl ester can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate: Similar structure but lacks the phenylsulfanyl group.
2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate: Similar structure but lacks the sulfanyl group.
Uniqueness
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate is unique due to the presence of both the phenylsulfanyl and diethylaminoethyl ester groups.
Properties
CAS No. |
101329-94-6 |
|---|---|
Molecular Formula |
C21H31NO6S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H29NO2S.C2H2O4/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)23-17-11-7-5-8-12-17;3-1(4)2(5)6/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZVTQGKKWULDHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
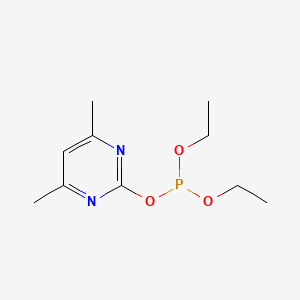
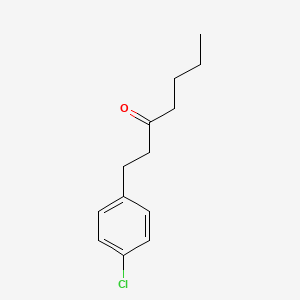
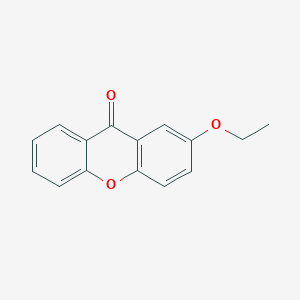

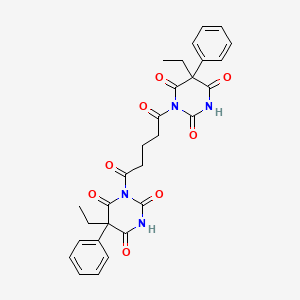
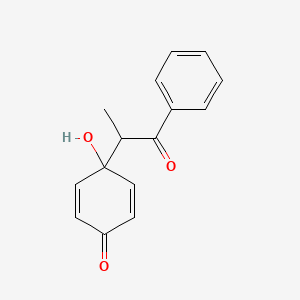

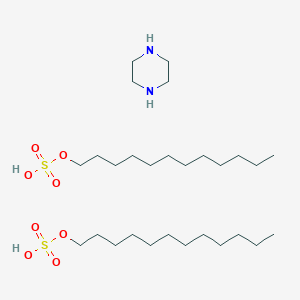

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)


![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
